Lipophilicity Enhancement: ~1 Log Unit Increase in LogP vs. Non-Fluorinated Methyl Indole-3-propanoate
The introduction of the trifluoromethyl group at the C2 position of the indole ring in Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate (target) results in a significant increase in lipophilicity compared to the non-fluorinated parent scaffold, methyl 3-(1H-indol-3-yl)propanoate. Computed LogP values for the target compound range from 3.15 to 3.29, while the non-fluorinated comparator exhibits a LogP of approximately 2.27 [1]. This represents a quantifiable increase of +0.88 to +1.02 LogP units, which is a critical differentiator for applications requiring enhanced membrane permeability or blood-brain barrier penetration [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.15 (ACD/Labs Percepta) ; LogP = 3.2923 (Leyan computed) |
| Comparator Or Baseline | Methyl 3-(1H-indol-3-yl)propanoate (CAS 5548-09-4): LogP = 2.27 [1] |
| Quantified Difference | ΔLogP = +0.88 to +1.02 (increase) |
| Conditions | Computed/predicted values using ACD/Labs Percepta PhysChem Module and vendor-provided computational models ; comparator data from Chembase [1] |
Why This Matters
For procurement decisions in drug discovery programs, a ~1 unit increase in LogP is a substantial physicochemical shift that directly impacts in vivo distribution and target engagement, making the trifluoromethylated building block essential for optimizing lead compounds where higher lipophilicity is required.
- [1] Chembase. methyl 3-(1H-indol-3-yl)propanoate. Product page with LogP value. https://www.chembase.cn/molecule-144488.html (accessed 2026). View Source
- [2] HETEROCYCLES. 2017;94(7):1299-1314. (Describes how trifluoromethyl groups enhance lipophilicity and membrane permeability in indole derivatives). View Source
